1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine
Brand Name: Vulcanchem
CAS No.: 1025029-60-0
VCID: VC2562014
InChI: InChI=1S/C13H21NO5/c1-5-18-11(16)6-10(15)9-7-14(8-9)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3
SMILES: CCOC(=O)CC(=O)C1CN(C1)C(=O)OC(C)(C)C
Molecular Formula: C13H21NO5
Molecular Weight: 271.31 g/mol

1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine

CAS No.: 1025029-60-0

Cat. No.: VC2562014

Molecular Formula: C13H21NO5

Molecular Weight: 271.31 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine - 1025029-60-0

Specification

CAS No. 1025029-60-0
Molecular Formula C13H21NO5
Molecular Weight 271.31 g/mol
IUPAC Name tert-butyl 3-(3-ethoxy-3-oxopropanoyl)azetidine-1-carboxylate
Standard InChI InChI=1S/C13H21NO5/c1-5-18-11(16)6-10(15)9-7-14(8-9)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3
Standard InChI Key CVLHLSSKQJCGIY-UHFFFAOYSA-N
SMILES CCOC(=O)CC(=O)C1CN(C1)C(=O)OC(C)(C)C
Canonical SMILES CCOC(=O)CC(=O)C1CN(C1)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structure

1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine, also known by its IUPAC name tert-butyl 3-(3-ethoxy-3-oxopropanoyl)azetidine-1-carboxylate, is a well-defined organic compound with a unique molecular structure. This section details its fundamental chemical identifiers and structural characteristics.

Chemical Identifiers

The compound is cataloged under several standardized chemical identification systems as outlined in Table 1.

Table 1: Chemical Identifiers of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine

Identifier TypeValue
CAS Number1025029-60-0
Molecular FormulaC₁₃H₂₁NO₅
Molecular Weight271.31 g/mol
European Community (EC) Number891-494-4
InChIInChI=1S/C13H21NO5/c1-5-18-11(16)6-10(15)9-7-14(8-9)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3
SMILESCCOC(=O)CC(=O)C1CN(C1)C(=O)OC(C)(C)C
PubChem CID70303605

The compound has been assigned several synonyms in various databases and catalogs, including:

  • 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine

  • tert-butyl 3-(3-ethoxy-3-oxopropanoyl)azetidine-1-carboxylate

  • 3-Azetidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-beta-oxo-, ethyl ester

  • BETA-OXO-1-BOC-3-AZETIDINEPROPANOIC ACID ETHYL ESTER

Structural Features

The molecule consists of an azetidine ring (a four-membered nitrogen-containing heterocycle) with specific functional group modifications. The nitrogen of the azetidine ring is protected with a tert-butyloxycarbonyl (Boc) group, which is a common protecting group in organic synthesis. At position 3 of the azetidine ring, there is a 3-ethoxy-3-oxopropanoyl substituent, which contains both ketone and ester functionalities .

The structure incorporates:

  • A four-membered azetidine ring core

  • A Boc-protected nitrogen at position 1

  • A 3-ethoxy-3-oxopropanoyl side chain at position 3

  • Multiple functional groups including carbamate, ketone, and ester moieties

This unique combination of functional groups provides several reactive sites that make the compound valuable for chemical transformations and synthetic applications .

Physical and Chemical Properties

The physical and chemical properties of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine determine its behavior in various chemical environments and influence its handling, storage, and application in research settings.

Classification CategoryStatusDescription
SignalWarningIndicates moderate hazard level
Skin IrritationSkin Irrit. 2 (100%)Causes skin irritation
Eye IrritationEye Irrit. 2A (100%)Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureSTOT SE 3 (100%)May cause respiratory irritation

The hazard statements associated with this compound include:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Applications and Research Significance

1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine has several potential applications in organic synthesis and pharmaceutical research, though specific published research on this exact compound is limited in the provided search results.

Synthetic Applications

The compound's structure suggests it could serve important functions in synthetic organic chemistry:

  • As a building block in the synthesis of more complex molecules

  • As a source of the azetidine ring scaffold, which is present in various bioactive compounds

  • As an intermediate in multi-step organic syntheses

The presence of the Boc protecting group on the nitrogen of the azetidine ring provides a way to temporarily mask the reactivity of the nitrogen, allowing for selective reactions at other positions. The Boc group can be readily removed under acidic conditions when needed, revealing the free amine for further transformations .

SupplierCatalog IDPackage SizePrice (USD)Availability
AccelaSY09999825g2450.001-2 weeks
AccelaSY099998bulk-gPOA (Price on Application)1-2 weeks
VulcanchemVC2562014Not specifiedNot specifiedNot specified

The compound is typically supplied with supporting documentation regarding purity and identity verification .

Related Compounds

Several structurally related compounds have been identified in chemical databases and catalogs, providing context for understanding the chemical family to which 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine belongs.

Structurally Similar Compounds

  • (2S,4R)-1-Boc-4-methylpyrrolidine-2-carboxylic Acid (CAS: 364750-80-1)

  • trans-4-[Boc(methyl)amino]cyclohexanol (CAS: 400899-99-2)

  • trans-4-(Boc-amino)-1-methylcyclohexanol (CAS: 233764-31-3)

  • (7-Boc-1-oxa-7-azaspiro[3.5]nonan-2-yl)methanamine (CAS: 1403766-68-6)

  • 7-Boc-2,7-diazaspiro[4.5]decan-1-one (CAS: 923009-50-1)

  • cis-3-(Boc-amino)cyclopentanol (CAS: 207729-03-1)

  • cis-1-Boc-octahydropyrrolo[3,4-b]pyrrole (CAS: 1018443-32-7)

  • 2-Boc-7-hydroxy-5-oxa-2-azaspiro[3.4]octane (CAS: 1408074-46-3)

These compounds share structural similarities with 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine, particularly the presence of the Boc-protected nitrogen as part of heterocyclic or cyclic systems.

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